molecular formula C25H26N2 B13794534 N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine CAS No. 73855-83-1

N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine

Cat. No.: B13794534
CAS No.: 73855-83-1
M. Wt: 354.5 g/mol
InChI Key: YDPUUAVFUHAKPI-UHFFFAOYSA-N
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Description

N-benzyl-1-(2-tricyclo[94003,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine is a complex organic compound with a unique structure This compound is characterized by its tricyclic framework, which includes multiple fused rings, and an azetidine ring The presence of the benzyl group further adds to its structural complexity

Preparation Methods

The synthesis of N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the tricyclic framework, followed by the introduction of the azetidine ring and the benzyl group. The reaction conditions often involve the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules. For example, in neurological research, it may interact with neurotransmitter receptors, modulating their activity and affecting neural signaling .

Comparison with Similar Compounds

N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine can be compared with similar compounds such as:

Properties

CAS No.

73855-83-1

Molecular Formula

C25H26N2

Molecular Weight

354.5 g/mol

IUPAC Name

N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine

InChI

InChI=1S/C25H26N2/c1-2-8-19(9-3-1)16-26-22-17-27(18-22)25-23-12-6-4-10-20(23)14-15-21-11-5-7-13-24(21)25/h1-13,22,25-26H,14-18H2

InChI Key

YDPUUAVFUHAKPI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CC(C4)NCC5=CC=CC=C5

Origin of Product

United States

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